[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
CAS No.:
Cat. No.: VC13462014
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid -](/images/structure/VC13462014.png)
Specification
Molecular Formula | C19H26N2O4 |
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Molecular Weight | 346.4 g/mol |
IUPAC Name | 2-[[4-[cyclopropyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid |
Standard InChI | InChI=1S/C19H26N2O4/c22-18(23)12-20-15-6-8-16(9-7-15)21(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17,20H,6-13H2,(H,22,23) |
Standard InChI Key | VYXOJYYIQJHMRP-UHFFFAOYSA-N |
SMILES | C1CC(CCC1NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC(CCC1NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS: 1353981-93-7) is a synthetic organic compound with a molecular formula of C₁₉H₂₆N₂O₄ and a molecular weight of 346.4 g/mol . The IUPAC name is 2-[[4-[cyclopropyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid, reflecting its structural components:
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A cyclohexylamine backbone substituted with a cyclopropyl group.
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A benzyloxycarbonyl (Cbz) protecting group on the cyclopropylamine.
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An acetic acid moiety linked via an amino group.
The compound’s SMILES string (C1CC(CCC1NCC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3) and InChIKey (VYXOJYYIQJHMRP-UHFFFAOYSA-N) confirm its stereochemistry and connectivity . The trans-configuration of the cyclohexyl group is often specified in enantiomerically pure forms, such as (1R,4R)-[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid .
Synthesis and Structural Modifications
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Reductive Amination: Cyclohexanone is reacted with cyclopropylamine under reductive conditions (e.g., NaBH(OAc)₃) to form the cyclohexyl-cyclopropylamine intermediate .
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Cbz Protection: The amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base .
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Acetic Acid Conjugation: The secondary amine is alkylated with bromoacetic acid or its ester, followed by hydrolysis to yield the final product .
Table 1: Key Synthetic Steps
Step | Reagents/Conditions | Purpose |
---|---|---|
1 | Cyclohexanone, cyclopropylamine, NaBH(OAc)₃, THF | Cyclohexyl-cyclopropylamine formation |
2 | Benzyl chloroformate, K₂CO₃, acetone | Cbz protection of amine |
3 | Bromoacetic acid, DIPEA, DMSO | Introduction of acetic acid moiety |
Structural Analogues
Modifications to the core structure have been explored to optimize physicochemical or pharmacological properties:
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Cbz Replacement: Substituting Cbz with acetyl or Boc groups alters metabolic stability .
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Cyclopropyl Variants: Replacing cyclopropyl with isopropyl or phenyl modulates steric and electronic effects .
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Cyclohexyl Conformation: Trans- vs. cis-cyclohexyl configurations impact solubility and bioavailability .
Physicochemical Properties
Table 2: Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 346.4 g/mol | |
logP (Predicted) | 2.1 | Calculated via PubChem |
Solubility | Low in water; soluble in DMSO, DMF | |
Melting Point | Not reported | N/A |
The benzyloxycarbonyl group enhances lipophilicity (logP = 2.1), while the acetic acid moiety improves aqueous solubility at physiological pH .
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